2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide
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Overview
Description
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a unique combination of isoquinoline, imidazolidinone, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactionsThe final steps involve the coupling of the imidazolidinone group under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the reaction time and cost .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and specific catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)ethanone
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxyphenyl)ethanone
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)ethanone hydrobromide
Uniqueness
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide is unique due to its combination of isoquinoline, imidazolidinone, and oxazole moieties.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-18(20-6-9-24-10-7-21-19(24)26)16-13-27-17(22-16)12-23-8-5-14-3-1-2-4-15(14)11-23/h1-4,13H,5-12H2,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTRZEKTBVAIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=NC(=CO3)C(=O)NCCN4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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